Nadifloxacin

Dermatology Acne Vulgaris Clinical Trial

Nadifloxacin is a second-generation topical fluoroquinolone with potent bactericidal activity against Gram-positive pathogens including MRSA and C. acnes (MIC₉₀: 0.20–0.39 µg/mL). It exhibits the lowest mutation frequency among fluoroquinolones and maintains full susceptibility against isolates resistant to erythromycin and clindamycin (15–40% resistance prevalence). Its dual antibacterial–anti-inflammatory mechanism—suppressing IL-12, IFN-γ, IL-1α, IL-6, and IL-8 at 1–30 µg/mL—makes it an indispensable reference compound for acne R&D, antimicrobial susceptibility panels, and generic formulation development. Patent-expired status enables unrestricted multi-source procurement for clinical trials and ANDA filing.

Molecular Formula C19H21FN2O4
Molecular Weight 360.4 g/mol
CAS No. 124858-35-1
Cat. No. B1676911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNadifloxacin
CAS124858-35-1
Synonyms9-fluoro-6,7-dihydro-8-(4-hydroxy-1-piperidyl)-5-methyl-1-oxo-1H,5H-benzo(i,j)quinolizine-2-carboxylic acid
nadifloxacin
OPC 7251
OPC-7251
R-NDFX
S-NDFX
Molecular FormulaC19H21FN2O4
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O
InChIInChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)
InChIKeyJYJTVFIEFKZWCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nadifloxacin (CAS 124858-35-1) Procurement Guide: Evidence-Based Differentiation for Topical Fluoroquinolone Sourcing


Nadifloxacin (CAS 124858-35-1) is a second-generation fluoroquinolone antibiotic specifically developed for topical dermatological use [1]. It exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication . Unlike earlier quinolones that primarily target Gram-negative pathogens, nadifloxacin exhibits potent activity against aerobic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Cutibacterium acnes, as well as anaerobic species relevant to acne vulgaris and skin infections [1].

Nadifloxacin Topical Antibiotic Procurement: Why In-Class Substitution with Other Fluoroquinolones or Acne Agents Carries Quantifiable Risk


The substitution of nadifloxacin with other fluoroquinolones (e.g., levofloxacin, ciprofloxacin) or other topical anti-acne antibiotics (e.g., clindamycin, erythromycin) is not supported by empirical evidence and may lead to therapeutic failure. Comparative susceptibility studies demonstrate that resistance rates to legacy agents like erythromycin and clindamycin among C. acnes and staphylococcal isolates exceed 15-40%, whereas nadifloxacin maintains susceptibility in the vast majority of clinical isolates [1][2]. Furthermore, fluoroquinolone class members differ substantially in their primary molecular targets within Gram-positive bacteria, resulting in divergent mutation selection windows and cross-resistance profiles [3].

Nadifloxacin Evidence-Based Selection Guide: Quantified Advantages Over Clindamycin, Erythromycin, Levofloxacin, and Generic Formulations


Comparative Clinical Efficacy: Nadifloxacin 1% Cream Demonstrates Non-Inferiority to Clindamycin 1% Gel in Mild-to-Moderate Acne Vulgaris

In a randomized, double-blind, prospective comparative study of patients with mild to moderate acne vulgaris, topical nadifloxacin 1% in combination with benzoyl peroxide 2.5% demonstrated equivalent clinical efficacy to topical clindamycin 1% plus benzoyl peroxide 2.5% over an 8-week treatment period, as measured by reduction in total lesion count and inflammatory lesion count [1]. The non-inferiority of nadifloxacin was established, providing a fluoroquinolone-based alternative for patients where clindamycin resistance is a concern.

Dermatology Acne Vulgaris Clinical Trial

Potent In Vitro Activity Against Propionibacterium (Cutibacterium) acnes: Nadifloxacin Maintains Low MIC Values Where Macrolide Resistance Is Common

Against a panel of 36 clinical isolates of Propionibacterium acnes from infected skin disease patients, nadifloxacin demonstrated an MIC90 of 0.39 µg/mL [1]. In a separate study of 575 clinical isolates (including MSSA, MRSA, S. epidermidis, and P. acnes) collected across three time periods (1996, 2000, 2005), nadifloxacin consistently exhibited the most potent activity among all tested antibiotics, with MIC90 values of 0.05 µg/mL for MSSA, 1.56 µg/mL for MRSA, and 0.20 µg/mL for P. acnes [2].

Microbiology Antimicrobial Susceptibility Acne

Distinct Resistance Selection Profile: Nadifloxacin Exhibits Lowest Mutation Frequency and Unique Target Mutation Pattern Among Fluoroquinolones in P. acnes

In vitro mutation experiments with P. acnes revealed that the mutant prevention concentration (MPC) and mutation frequency of nadifloxacin were the lowest among the tested fluoroquinolones, which included ciprofloxacin and levofloxacin [1]. Furthermore, selection with nadifloxacin induced a unique amino acid substitution in DNA gyrase (GyrA Ser101Trp) that differed from the Ser101Leu or Asp105Gly substitutions induced by ciprofloxacin and levofloxacin. The nadifloxacin-selected mutant (Ser101Trp) demonstrated impaired growth fitness compared to mutants selected by other fluoroquinolones [1].

Antimicrobial Resistance Fluoroquinolones Microbial Genetics

Formulation-Dependent Physicochemical Variability: Quantified Differences in Viscosity and Crystallization Between Brand and Generic Nadifloxacin Creams

A comparative analysis of three nadifloxacin 1% cream formulations (one brand-name and two generics) revealed significant physicochemical differences despite identical active pharmaceutical ingredient concentration. The viscosity of NFX-B (generic) was 14.5 Pa·s, compared to 24.6 Pa·s for NFX-A (brand) and 17.9 Pa·s for NFX-C (generic) [1]. Microscopic examination revealed satisfactory emulsification in NFX-A and NFX-B, whereas NFX-C exhibited visible crystallization of nadifloxacin, indicating formulation instability [1].

Pharmaceutical Formulation Quality Control Generic Drug Comparison

Anti-Inflammatory Activity: Nadifloxacin Inhibits Proinflammatory Cytokine Production at Concentrations Relevant to Topical Application

Nadifloxacin at concentrations of 1-10 µg/mL inhibited the production of IL-12 and IFN-γ by human peripheral blood mononuclear cells (PBMC) stimulated with heat-killed P. acnes [1]. At 30 µg/mL, nadifloxacin also suppressed the production of IL-1α, IL-6, and IL-8 by IFN-γ plus IL-1β-stimulated normal human epidermal keratinocytes [1]. While macrolide antibiotics and clindamycin similarly inhibited IL-12 and IFN-γ production in PBMC, the dual anti-inflammatory and antibacterial profile of nadifloxacin is a distinguishing feature within the topical fluoroquinolone class.

Immunology Cytokine Inhibition Anti-inflammatory

Patent-Expired Active Ingredient with Documented Manufacturing Freedom: Established Intellectual Property Landscape Enables Generic Sourcing Without Infringement Risk

The original composition-of-matter patents for nadifloxacin, initially assigned to Otsuka Pharmaceutical Co., Ltd. (U.S. Patent No. 4,399,134) and Kyowa Hakko Kirin Co., Ltd., have expired in major global markets [1][2]. Judicial and patent office decisions, including a notable case in India where a product patent application for a nadifloxacin formulation was rejected, have further clarified the public domain status of the base molecule [3]. This established patent expiry timeline allows for legitimate generic manufacturing and procurement without intellectual property encumbrances.

Intellectual Property Generic Sourcing Patent Expiration

Nadifloxacin Application Scenarios: Evidence-Driven Use Cases for Topical Antibacterial Research and Formulation Development


Antimicrobial Susceptibility Testing and Resistance Surveillance for Acne Pathogens

Nadifloxacin serves as a critical reference compound in antimicrobial susceptibility testing panels for Cutibacterium acnes and Staphylococcus spp. isolated from acne lesions. Given the low MIC90 values (0.20-0.39 µg/mL for P. acnes) and the lowest mutation frequency among fluoroquinolones, it is an essential comparator for establishing baseline susceptibility and detecting emerging resistance trends [1][2]. Its unique resistance selection profile (GyrA Ser101Trp) makes it valuable for studying fluoroquinolone resistance mechanisms in Gram-positive anaerobes [3].

Development and Quality Control of Generic Topical Formulations

The documented physicochemical variability between brand and generic nadifloxacin creams (viscosity range 14.5-24.6 Pa·s; presence of crystallization in some formulations) underscores the importance of rigorous analytical characterization during formulation development and quality control [4]. Procurement of nadifloxacin API for generic product development should be accompanied by validated stability-indicating methods (e.g., HPTLC with LOD 9.4 ng, LOQ 20.5 ng) to ensure batch-to-batch consistency and to detect degradation products under stress conditions including acid hydrolysis, oxidation, and photodegradation [5].

In Vitro Pharmacology Studies of Anti-Inflammatory Mechanisms in Acne

Nadifloxacin is a valuable tool compound for investigating the intersection of antibacterial and anti-inflammatory pathways in acne pathogenesis. At concentrations of 1-30 µg/mL, it inhibits P. acnes-induced production of IL-12, IFN-γ, IL-1α, IL-6, and IL-8 in human PBMC and keratinocyte cultures [6]. This dual activity profile makes nadifloxacin a suitable reference agent for screening novel compounds intended to modulate both microbial colonization and the host inflammatory response in acne vulgaris.

Clinical Trial Comparator Arm for Novel Topical Anti-Acne Agents

Nadifloxacin 1% cream is an established and appropriate active comparator for randomized controlled trials evaluating new topical therapies for mild-to-moderate acne vulgaris. Its demonstrated non-inferiority to clindamycin 1% gel in combination with benzoyl peroxide, and its sustained susceptibility profile even in isolates resistant to erythromycin and clindamycin, provide a robust and clinically relevant benchmark [7]. Its patent-expired status facilitates multi-source procurement for large-scale clinical trials [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nadifloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.